4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of multiple chlorine atoms and phenyl groups attached to the pyrazole ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters in the presence of a base. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of dechlorinated derivatives
Substitution: Formation of substituted pyrazoles with different functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and phenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
4-chloro-3,5-diphenyl-1H-pyrazole: Similar structure but with fewer chlorine atoms, potentially affecting its chemical and biological properties.
Properties
Molecular Formula |
C21H12Cl4N2 |
---|---|
Molecular Weight |
434.1 g/mol |
IUPAC Name |
4-chloro-3,5-bis(2-chlorophenyl)-1-(4-chlorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Cl4N2/c22-13-9-11-14(12-10-13)27-21(16-6-2-4-8-18(16)24)19(25)20(26-27)15-5-1-3-7-17(15)23/h1-12H |
InChI Key |
CXVPFZMWLQGHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl)Cl |
Origin of Product |
United States |
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